molecular formula C10H12FNO B13045168 (S)-6-Fluoro-8-methylchroman-4-amine

(S)-6-Fluoro-8-methylchroman-4-amine

Cat. No.: B13045168
M. Wt: 181.21 g/mol
InChI Key: LQYPVZGJJRSKMC-VIFPVBQESA-N
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Description

(S)-6-Fluoro-8-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the chroman structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-8-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-8-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

(S)-6-Fluoro-8-methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorochroman-4-amine: Lacks the methyl group, which may affect its biological activity.

    8-Methylchroman-4-amine: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.

    Chroman-4-amine: Lacks both the fluorine and methyl groups, making it less potent in certain applications.

Uniqueness

(S)-6-Fluoro-8-methylchroman-4-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4S)-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

LQYPVZGJJRSKMC-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC2=C1OCC[C@@H]2N)F

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)F

Origin of Product

United States

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